REACTION_CXSMILES
|
[OH-].[Na+].[Na+].[Cl-].[NH2:5][C:6]1[C:11](Cl)=[C:10]([Cl:13])[N:9]=[C:8]([C:14]([OH:16])=[O:15])[C:7]=1[Cl:17]>O>[NH2:5][C:6]1[CH:11]=[C:10]([Cl:13])[N:9]=[C:8]([C:14]([OH:16])=[O:15])[C:7]=1[Cl:17] |f:0.1,2.3|
|
Name
|
( L )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
|
Name
|
|
Quantity
|
2370 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes (min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a 1 micron polypropylene film
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NC(=C1)Cl)C(=O)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |